molecular formula C12H17ClN2O B5917755 N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide

N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide

Cat. No. B5917755
M. Wt: 240.73 g/mol
InChI Key: SCJAOIZHOJDSDC-UHFFFAOYSA-N
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Description

N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to have a unique mechanism of action, making it a promising candidate for drug development.

Mechanism of Action

N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide works by inhibiting the activity of an enzyme called 15-lipoxygenase (15-LOX), which is involved in the production of inflammatory mediators and cancer-promoting molecules. By inhibiting 15-LOX, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide reduces inflammation and slows down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of various diseases. N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has also been extensively studied, with a large body of scientific literature available. However, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide also has some limitations. It has poor solubility in water, making it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of 15-LOX. Another area of interest is the investigation of N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of more efficient synthesis methods for N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide could lead to its wider use in research and drug development.

Synthesis Methods

The synthesis of N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide involves a multi-step process, starting with the reaction of 4-chlorobenzoyl chloride with butylamine to form N~2~-butyl-4-chlorobenzamide. This intermediate is then reacted with glycine to form N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide, which is the final product.

Scientific Research Applications

N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have a broad spectrum of activity against various cancer types, including lung, breast, and colon cancer. N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N~2~-butyl-N~1~-(4-chlorophenyl)glycinamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(butylamino)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJAOIZHOJDSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-4'-chloroacetanilide

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